molecular formula C14H18BrN5O B6964756 [4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone

[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone

Cat. No.: B6964756
M. Wt: 352.23 g/mol
InChI Key: FLIDBYRCGBHJJS-UHFFFAOYSA-N
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Description

[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is a complex organic compound that features a combination of pyrazole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrazole to obtain 4-bromopyrazole. This intermediate is then reacted with piperidine under specific conditions to form the piperidin-1-yl derivative. The final step involves the coupling of this intermediate with 1,5-dimethylpyrazole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the compound, followed by the addition of nucleophiles.

Major Products

    Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of [4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A simpler analog that lacks the piperidine and dimethylpyrazole moieties.

    1,5-Dimethylpyrazole: Another analog that lacks the bromopyrazole and piperidine components.

    Piperidine: A basic structure that forms part of the compound’s backbone.

Uniqueness

What sets [4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone apart from these similar compounds is its combined structural features. The presence of both pyrazole and piperidine rings, along with the bromine atom, provides unique chemical reactivity and potential biological activity that is not observed in the simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(4-bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN5O/c1-10-7-13(17-18(10)2)14(21)19-5-3-12(4-6-19)20-9-11(15)8-16-20/h7-9,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIDBYRCGBHJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)N3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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